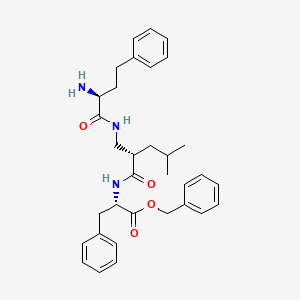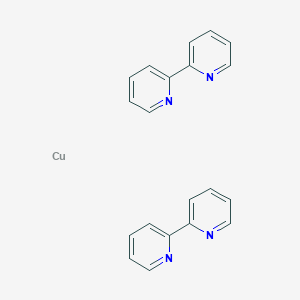
Bis(2,2'-bipyridine)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2’-bipyridine)copper is a coordination compound where copper is complexed with two molecules of 2,2’-bipyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2’-bipyridine)copper typically involves the reaction of copper(II) salts with 2,2’-bipyridine under controlled conditions. One common method is to dissolve copper(II) chloride in an aqueous solution and then add 2,2’-bipyridine. The reaction mixture is stirred, and the product is precipitated out by adjusting the pH or by adding a non-solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled temperature, pH, and solvent conditions .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2’-bipyridine)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligands in the coordination sphere of copper can be substituted by other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like ammonia or phosphines can replace 2,2’-bipyridine under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .
Scientific Research Applications
Bis(2,2’-bipyridine)copper has several applications in scientific research:
Mechanism of Action
The mechanism by which bis(2,2’-bipyridine)copper exerts its effects involves the coordination of the copper center with various ligands. This coordination can alter the electronic properties of the copper, enabling it to participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved include DNA binding and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(1,10-phenanthroline)copper: Similar in structure but with 1,10-phenanthroline as the ligand.
Copper(II) complexes with bipyridine-dicarboxylate anion: These complexes have different coordination environments and properties.
Uniqueness
Bis(2,2’-bipyridine)copper is unique due to its specific ligand coordination, which imparts distinct redox properties and reactivity. Its ability to form stable complexes with various ligands makes it versatile for different applications .
Properties
Molecular Formula |
C20H16CuN4 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H; |
InChI Key |
WAULEAXRWFUEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)


![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)
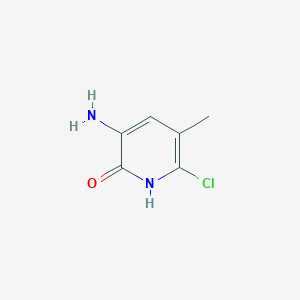
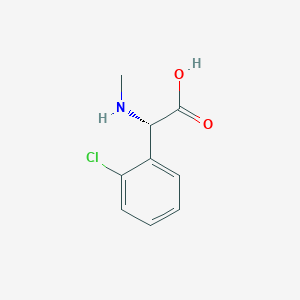
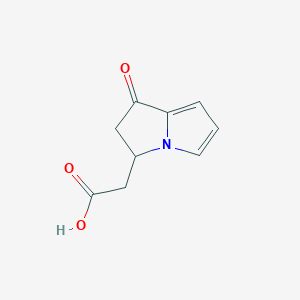

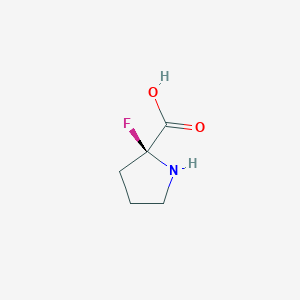
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
